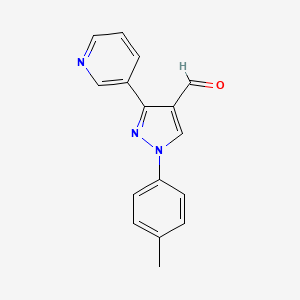

![molecular formula C29H31N3O4S B12016723 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12016723.png)

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanon ist eine komplexe organische Verbindung, die durch ihre einzigartigen Triazol- und Sulfanyl-Gruppen gekennzeichnet ist.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanon beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz umfasst die folgenden Schritte:

Bildung des Triazolrings: Dies kann durch eine Cyclisierungsreaktion erreicht werden, die Hydrazinderivate und geeignete Aldehyde oder Ketone umfasst.

Einführung der Sulfanylgruppe: Dieser Schritt beinhaltet oft die Verwendung von Thiolen oder Disulfiden unter bestimmten Bedingungen, um die Sulfanylgruppe an den Triazolring einzuführen.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Triazol-Sulfanyl-Zwischenprodukts mit der 3,4-Dimethoxyphenyl-ethanon-Einheit unter Verwendung von Reagenzien wie Kupplungsmitteln oder Katalysatoren.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und die Verwendung robuster Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf den Triazolring oder die Ketongruppe abzielen, was möglicherweise zur Bildung von Alkoholen oder Aminen führt.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Halogene, Nitrierungsmittel, Sulfonierungsmittel.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Alkohole, Amine.

Substitution: Halogenierte, nitrierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was sie wertvoll für die Entwicklung neuer Materialien und Katalysatoren macht.

Biologie

In der biologischen Forschung wurden Derivate dieser Verbindung auf ihr Potenzial als Enzyminhibitoren oder als Sonden für die Untersuchung biologischer Pfade untersucht. Der Triazolring ist bekannt für seine Bioaktivität, die in der Arzneimittelforschung genutzt werden kann.

Medizin

Medizinisch werden diese Verbindung und ihre Derivate auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, antimikrobielle und antitumorale Aktivitäten. Das Vorhandensein des Triazolrings ist besonders wichtig aufgrund seiner bekannten pharmakologischen Eigenschaften.

Industrie

Im Industriebereich kann diese Verbindung bei der Entwicklung von Spezialchemikalien eingesetzt werden, darunter hochentwickelte Polymere und Beschichtungen. Ihre Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanon beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Der Triazolring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Sulfanylgruppe kann kovalente Bindungen mit Zielproteinen bilden, was zu Modifikationen ihrer Funktion führt. Diese Wechselwirkungen können verschiedene zelluläre Pfade beeinflussen und zu den biologischen Wirkungen der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with target proteins, leading to modifications in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanon

- 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanon

- **2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanon

Einzigartigkeit

Die Einzigartigkeit von 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanon liegt in seinem spezifischen Substitutionsschema an den aromatischen Ringen und im Vorhandensein sowohl von Methoxy- als auch von Sulfanyl-Gruppen. Diese strukturellen Merkmale verleihen eindeutige chemische und biologische Eigenschaften, die sie zu einer wertvollen Verbindung für verschiedene Anwendungen machen.

Eigenschaften

Molekularformel |

C29H31N3O4S |

|---|---|

Molekulargewicht |

517.6 g/mol |

IUPAC-Name |

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |

InChI |

InChI=1S/C29H31N3O4S/c1-29(2,3)21-10-7-19(8-11-21)27-30-31-28(32(27)22-12-14-23(34-4)15-13-22)37-18-24(33)20-9-16-25(35-5)26(17-20)36-6/h7-17H,18H2,1-6H3 |

InChI-Schlüssel |

UBOVZWVBRNJBCG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC(=C(C=C4)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016641.png)

![methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016642.png)

![2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016655.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12016671.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016679.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide](/img/structure/B12016683.png)

![[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12016686.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12016701.png)

![N,N-Diethyl-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12016706.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12016718.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12016732.png)